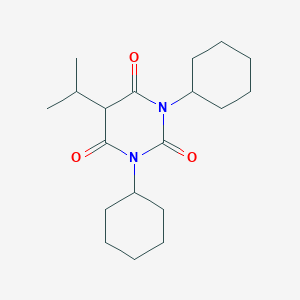
1,3-Dicyclohexyl-5-isopropylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dicyclohexyl-5-isopropylbarbituric acid is a barbiturate derivative with a complex chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclohexyl-5-isopropylbarbituric acid involves the reaction of N,N’-dicyclohexylurea with malonic acid under the conditions where acetic acid serves as a solvent and acetic anhydride as a dehydrating agent . This method is noted for its simplicity, ease of operation, and high product yield, with the purity of the final product exceeding 99.5% .
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity, making it suitable for pharmaceutical and other applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dicyclohexyl-5-isopropylbarbituric acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted barbiturates .
Wissenschaftliche Forschungsanwendungen
1,3-Dicyclohexyl-5-isopropylbarbituric acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 1,3-Dicyclohexyl-5-isopropylbarbituric acid involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of hypoxia-inducible factor 1 (HIF-1), which plays a crucial role in angiogenesis and tumor growth . By inhibiting HIF-1, this compound can effectively suppress the formation of new blood vessels and the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aprobarbital: Another barbiturate derivative with similar structural features but different pharmacological properties.
Barbituric Acid: The parent compound of barbiturates, known for its use in the synthesis of various barbiturate drugs.
Uniqueness
Its ability to inhibit HIF-1 and its high purity make it particularly valuable in scientific research and pharmaceutical applications .
Eigenschaften
CAS-Nummer |
743-40-8 |
|---|---|
Molekularformel |
C19H30N2O3 |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
1,3-dicyclohexyl-5-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H30N2O3/c1-13(2)16-17(22)20(14-9-5-3-6-10-14)19(24)21(18(16)23)15-11-7-4-8-12-15/h13-16H,3-12H2,1-2H3 |
InChI-Schlüssel |
UMPHDYUBMKHEQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



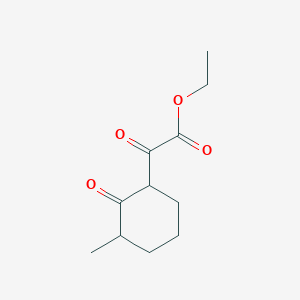
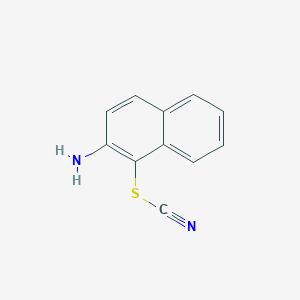
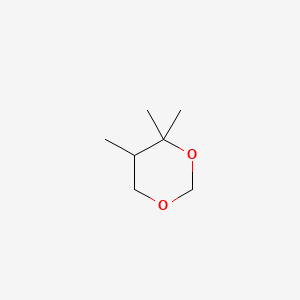
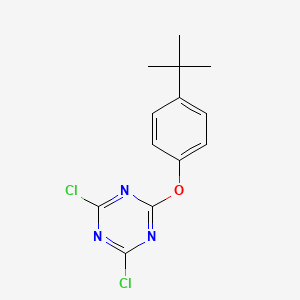
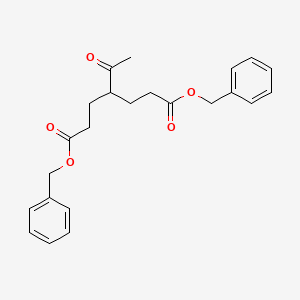
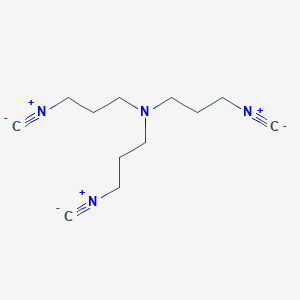
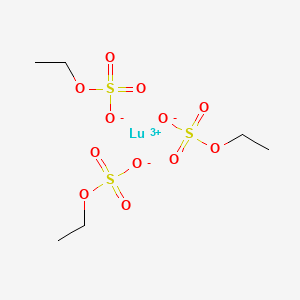
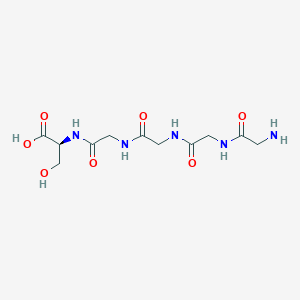
![2-[2-Bromo-4-[[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid](/img/structure/B14741566.png)
![3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14741574.png)
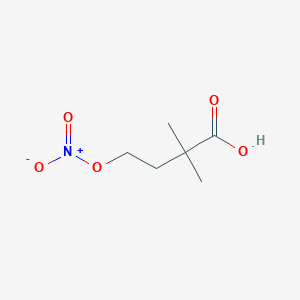
![1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide](/img/structure/B14741587.png)
![2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium](/img/structure/B14741596.png)
